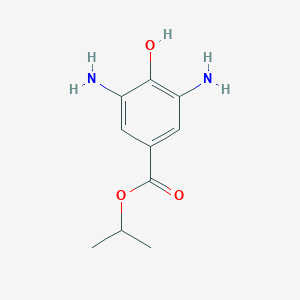
Isopropyl 3,5-diamino-4-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 3,5-diamino-4-hydroxybenzoate, also known as IDHB, is a chemical compound that has been widely used in scientific research due to its unique properties. IDHB is a derivative of 3,5-diamino-4-hydroxybenzoic acid and is commonly used as a reagent in the synthesis of various compounds.
Mecanismo De Acción
The mechanism of action of Isopropyl 3,5-diamino-4-hydroxybenzoate is not well understood. However, it has been suggested that Isopropyl 3,5-diamino-4-hydroxybenzoate may act as a chelating agent, binding to metal ions such as copper and iron. This may have implications for the use of Isopropyl 3,5-diamino-4-hydroxybenzoate in the treatment of diseases related to metal ion imbalance, such as Alzheimer's disease.
Efectos Bioquímicos Y Fisiológicos
Isopropyl 3,5-diamino-4-hydroxybenzoate has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Isopropyl 3,5-diamino-4-hydroxybenzoate has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isopropyl 3,5-diamino-4-hydroxybenzoate has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It is also stable under normal laboratory conditions. However, Isopropyl 3,5-diamino-4-hydroxybenzoate has some limitations. It is insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not well understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on Isopropyl 3,5-diamino-4-hydroxybenzoate. One area of interest is the development of Isopropyl 3,5-diamino-4-hydroxybenzoate-based compounds with improved antitumor activity. Another area of interest is the investigation of the mechanism of action of Isopropyl 3,5-diamino-4-hydroxybenzoate, which may lead to new insights into the treatment of diseases related to metal ion imbalance. Finally, the development of new synthesis methods for Isopropyl 3,5-diamino-4-hydroxybenzoate may lead to more efficient and cost-effective production of this important reagent.
Métodos De Síntesis
The synthesis of Isopropyl 3,5-diamino-4-hydroxybenzoate involves the reaction of isopropyl 3,5-diaminobenzoate with sodium nitrite and hydrochloric acid. The reaction results in the formation of isopropyl 3,5-diamino-4-hydroxybenzoate. The purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
Isopropyl 3,5-diamino-4-hydroxybenzoate has been widely used in scientific research due to its unique properties. It is commonly used as a reagent in the synthesis of various compounds, including pharmaceuticals, dyes, and polymers. Isopropyl 3,5-diamino-4-hydroxybenzoate has also been used as a starting material for the synthesis of imidazolyl-substituted benzimidazoles, which have potential antitumor activity.
Propiedades
Número CAS |
177960-60-0 |
|---|---|
Nombre del producto |
Isopropyl 3,5-diamino-4-hydroxybenzoate |
Fórmula molecular |
C10H14N2O3 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
propan-2-yl 3,5-diamino-4-hydroxybenzoate |
InChI |
InChI=1S/C10H14N2O3/c1-5(2)15-10(14)6-3-7(11)9(13)8(12)4-6/h3-5,13H,11-12H2,1-2H3 |
Clave InChI |
FTFWCSRUIUXUDY-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=CC(=C(C(=C1)N)O)N |
SMILES canónico |
CC(C)OC(=O)C1=CC(=C(C(=C1)N)O)N |
Sinónimos |
Benzoic acid, 3,5-diamino-4-hydroxy-, 1-methylethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



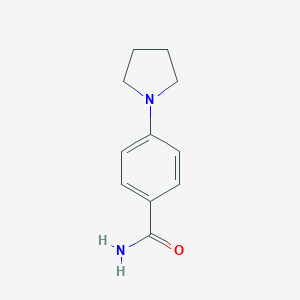
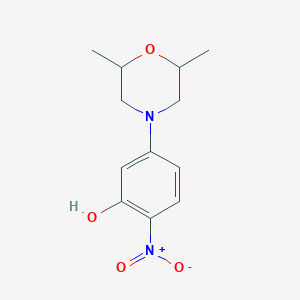
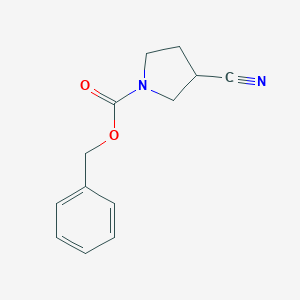
![Methyl 6,6-dimethyl-4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B71301.png)



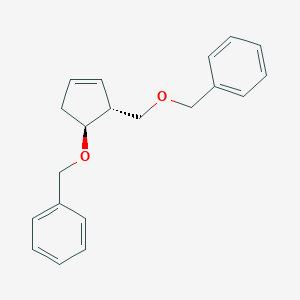
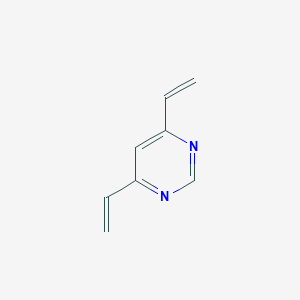
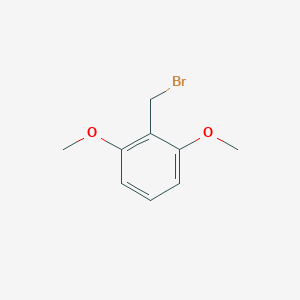

![Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate](/img/structure/B71324.png)
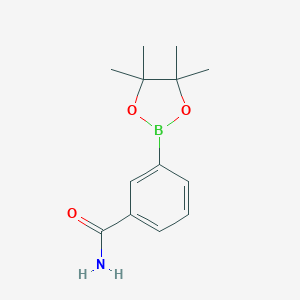
![2-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]thiophene-5-carboxylic acid](/img/structure/B71327.png)